![molecular formula C17H19N3O2S2 B2773725 2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one CAS No. 54249-32-0](/img/structure/B2773725.png)

2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

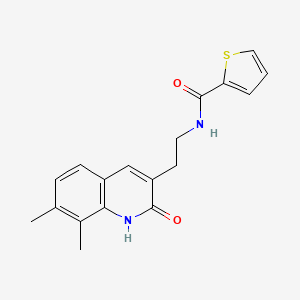

The compound “2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine ring, a thiazole ring, and a morpholine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. One possible method could involve the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds via a one-pot three-component diastereoselective domino reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The presence of the morpholine ring could introduce some flexibility into the molecule, while the pyrimidine and thiazole rings would likely contribute to its aromaticity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups in the molecule would provide multiple sites for potential reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of several heterocyclic rings could contribute to its stability and solubility .Applications De Recherche Scientifique

Synthesis and Reactions

The synthesis and reactions of related compounds have been extensively studied. For instance, Kinoshita et al. (1987) explored the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives, demonstrating the conversion of 7-bromomethyl compounds to 7-morpholinomethyl derivatives through treatment with morpholine (Kinoshita, Ueshima, Saitoh, Yoshida, & Furukawa, 1987). This work provides insight into the chemical transformations that can be applied to synthesize compounds with morpholinomethyl groups.

Biological Activity

Several studies have investigated the biological activities of related compounds. For example, Demchenko et al. (2015) synthesized novel derivatives and tested them for in vivo analgesic and anti-inflammatory activities, indicating potential therapeutic applications of such compounds (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015). Another study by Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, which were evaluated for their analgesic and anti-inflammatory activities, highlighting the diverse pharmacological potentials of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Activities

Ashalatha et al. (2007) synthesized new bioactive derivatives exhibiting promising anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha, Narayana, Raj, & Kumari, 2007). Additionally, Gomha (2009) reported on the synthesis of compounds with moderate effects against bacterial and fungal species, further demonstrating the potential application of such compounds in addressing microbial infections (Gomha, 2009).

Mécanisme D'action

Target of Action

It’s known that organotellurium compounds, which are structurally similar to smr000074870, show anti-cancer, antioxidant, and anti-bacterial activity

Mode of Action

SMR000074870 is synthesized through electrophilic heterocyclization of 5,6-disubstituted 3-alkenyl-2-thioxothieno[2,3-d]pyrimidin-4-ones by treatment with p-alkoxyphenyltellurium trichlorides . This process leads to the formation of a thiazoline moiety

Biochemical Pathways

Organotellurium compounds are known to exhibit anti-cancer, antioxidant, and anti-bacterial activities , suggesting that SMR000074870 may affect related biochemical pathways.

Result of Action

Organotellurium compounds are known to exhibit anti-cancer, antioxidant, and anti-bacterial activities , suggesting that SMR000074870 may have similar effects.

Action Environment

It’s known that the electrophilic heterocyclization of smr000074870 is successfully conducted in acetic acid, chloroform, and acetonitrile at different temperatures . This suggests that the compound’s action may be influenced by the solvent and temperature conditions.

Orientations Futures

Propriétés

IUPAC Name |

13-(morpholin-4-ylmethyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S2/c21-16-14-12-3-1-2-4-13(12)24-15(14)18-17-20(16)10-11(23-17)9-19-5-7-22-8-6-19/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXCQRTGUXYCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)C=C(S4)CN5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2773643.png)

![7-(2-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2773644.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2773646.png)

![N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2773648.png)

![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)

![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)

![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)